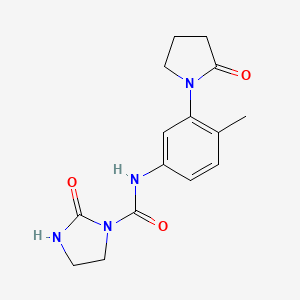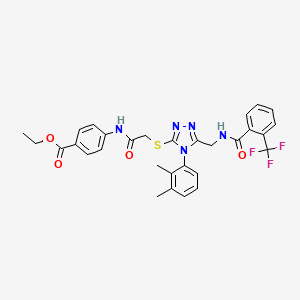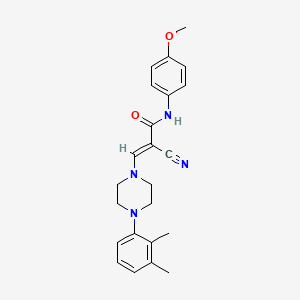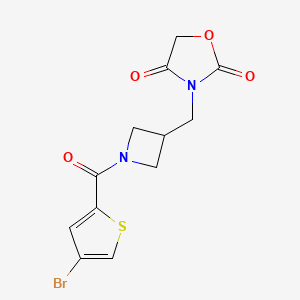
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride is a chemical compound with the molecular weight of 258.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride is C9H21Cl2N3O . The InChI code of a related compound, 4-(4-methylpiperazin-1-yl)butan-1-amine, is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 .Physical And Chemical Properties Analysis
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride has a molecular weight of 258.19 . It should be stored at room temperature . The physical form of a related compound, 4-(4-methylpiperazin-1-yl)butan-1-amine, is liquid .Applications De Recherche Scientifique
Anticholinesterase Activity Research on derivatives of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride, such as 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, has shown inhibitory activity against butyrylcholinesterase. This enzyme inhibition is crucial for developing treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role. The synthesis of these compounds involves an unusual version of the Morita–Baylis–Hillman reaction, highlighting the compound's versatility in organic synthesis (Filippova et al., 2019).
Antiprotozoal Activity Another application is in the synthesis of compounds with significant antiprotozoal activity. For instance, bicyclic diamines with a N-methylpiperazinyl group have been prepared and tested against Plasmodium falciparum and Trypanosoma brucei rhodesiense, showing promising results. This research contributes to the development of new treatments for protozoal infections, with some compounds exhibiting high antiplasmodial and antitrypanosomal activities (Faist et al., 2013).
Synthetic Applications The compound's synthetic utility is also highlighted in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a process optimized from 4-methylbenzoic acid. This research explores the compound's potential as a synthetic intermediate, with applications in creating various pharmacologically active molecules. The study focuses on optimizing conditions for bromination and amination, demonstrating the compound's role in facilitating organic synthesis (Lu Xiao-qin, 2010).
Antimicrobial Agents Moreover, derivatives of this compound have been explored as potential antimicrobial agents. A study on 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, including those with a 4-methylpiperazin-1-yl group, showed varying degrees of antibacterial and antifungal activities. This variability indicates the compound's versatility in being modified for targeted biological activities, offering insights into designing new antimicrobial agents (Shafiq et al., 2016).
Corrosion Inhibitors Additionally, a theoretical study using density functional theory on bipyrazolic-type organic compounds, including derivatives with the 4-methylpiperazin-1-yl group, evaluated these compounds as corrosion inhibitors. This application demonstrates the compound's potential utility beyond pharmacology, exploring its role in industrial applications (Wang et al., 2006).
Propriétés
IUPAC Name |
4-amino-1-(4-methylpiperazin-1-yl)butan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11-5-7-12(8-6-11)9(13)3-2-4-10;;/h2-8,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXWYMLNYQBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)



![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)
